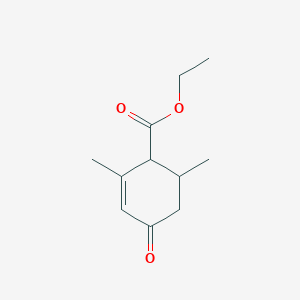

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5,8,10H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQHLVMBLLFWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)C=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976517 | |

| Record name | Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6102-15-4 | |

| Record name | NSC10140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Approach

The earliest method to prepare ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves the condensation of ethyl acetoacetate with acetone or related ketones.

-

- Ethyl acetoacetate (2 equivalents)

- Acetone (1 equivalent)

-

- Traditional Lewis acid catalysts such as BF3·OEt2 have been used to promote condensation.

- Alternatively, sodium metal in ethanol has been employed historically.

-

- This method often produces a mixture of isomeric products, including this compound and its isomers, which are difficult to separate.

- Yields are moderate and purification is cumbersome due to isomer formation.

Reference:

Rubinstein reported a BF3·OEt2-mediated reaction yielding about 40%, but with a 4:1 mixture of isomers.

Improved One-Pot Synthesis via Ethyl Isopropylideneacetoacetate Intermediate

A more efficient and selective preparation method was developed involving a two-step sequence:

Step 1: Preparation of Ethyl Isopropylideneacetoacetate

- Condensation of ethyl acetoacetate with acetone under Lewis acid catalysis produces ethyl isopropylideneacetoacetate.

Step 2: Cyclization and Rearrangement

- Refluxing ethyl acetoacetate with ethyl isopropylideneacetoacetate in tert-butoxide/tert-butanol (t-BuOK/t-BuOH) conditions for about 2 days leads to the exclusive formation of this compound.

-

- The process proceeds through a conjugate addition, intramolecular aldol condensation, lactonization, and subsequent decarboxylation steps.

- This sequence avoids the formation of isomeric by-products, improving selectivity and yield.

-

- The yield of this method is reported to be as high as 86%.

-

- This method is considered practical and exclusive for the preparation of this compound, avoiding the difficulties of earlier methods.

- It was initially suggested by Büchi about 70 years ago but had been underutilized until recent rediscovery and optimization.

Reference:

This method is detailed in a 2020 study by D. Kim et al., emphasizing its efficiency and selectivity.

Reaction Conditions and Optimization

| Parameter | Details |

|---|---|

| Starting materials | Ethyl acetoacetate, ethyl isopropylideneacetoacetate |

| Catalyst/Base | tert-Butoxide (t-BuOK) |

| Solvent | tert-Butanol (t-BuOH) |

| Temperature | Reflux (~82 °C for t-BuOH) |

| Reaction time | Approximately 2 days |

| Yield | Up to 86% |

| Side products | Negligible; no isomeric products detected |

This table summarizes the optimized conditions for the selective synthesis of this compound.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|

| BF3·OEt2-mediated condensation | Lewis acid, room temp | ~40 | Low | Produces isomeric mixture, difficult separation |

| Sodium/ethanol condensation | Na metal, EtOH | Moderate | Low | Classical method, less practical |

| t-BuOK/t-BuOH reflux with ethyl isopropylideneacetoacetate | Base-mediated, reflux for 2 days | 86 | High | Exclusive formation of target compound, practical |

Research Findings and Mechanistic Insights

- The reaction under t-BuOK/t-BuOH conditions is believed to proceed via a sequence of conjugate addition of ethyl acetoacetate to the ethyl isopropylideneacetoacetate, followed by an intramolecular aldol condensation that forms the cyclohexenone ring system.

- Subsequent lactonization and decarboxylation steps finalize the formation of the this compound.

- This pathway avoids double bond migration and isomer formation, which are common issues in acid-catalyzed or Lewis acid-mediated condensations.

- The method's high selectivity and yield make it suitable for scale-up and application in total synthesis routes, such as in the synthesis of (+)-abscisic acid derivatives.

Chemical Reactions Analysis

Alkylation Reactions

Hagemann’s ester undergoes alkylation at specific positions depending on reaction conditions and base strength:

-

Mechanistic Insight : Strong bases like NaH deprotonate the α-hydrogen, forming an enolate that reacts with electrophiles. The endocyclic enolate (from the cyclohexene ring) is more reactive than the exocyclic enolate, leading to preferential alkylation at C-1 or C-3 positions .

-

Isomer Separation : Ketalization with ethylene glycol and p-toluenesulfonic acid selectively protects the keto group of one isomer, enabling chromatographic separation .

Oxidation and Epoxidation

The conjugated enone system allows selective oxidation:

| Reaction | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Sharpless epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, −20°C | Epoxide with stereoselective hydroxyl introduction | Demonstrated in trimethyl analog |

-

Stereoselectivity : Asymmetric epoxidation introduces hydroxyl groups with high enantiomeric excess, critical for natural product synthesis (e.g., abscisic acid) .

-

Side-Chain Elaboration : Subsequent reactions with dimethyl 2-(propan-2-ylidene)malonate enable side-chain extension .

Ketalization and Hydrolysis

The ketone moiety participates in reversible protection/deprotection:

-

Application : Ketalization facilitates purification of alkylation products by differentiating isomers based on keto-group reactivity .

Enolate Chemistry and Conjugate Additions

The compound’s enolate intermediates enable diverse transformations:

-

Enolate Formation :

-

Michael Additions :

The α,β-unsaturated ketone acts as a Michael acceptor. For example, reactions with malonate esters yield annulated products, as seen in abscisic acid synthesis .

Comparative Reactivity of Structural Analogs

Key differences in reactivity among Hagemann’s ester derivatives:

| Compound | Reactivity | Key Feature |

|---|---|---|

| Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate | Higher enolate stability due to methyl substitution | Methyl groups enhance steric protection |

| Ethyl acetoacetate | More prone to keto-enol tautomerism; less steric hindrance | Simpler diketone structure |

| Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | Altered regioselectivity in alkylation due to ethyl substitution | Increased steric bulk at C-6 |

Scientific Research Applications

Natural Product Synthesis

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate serves as a crucial building block in the synthesis of various natural products:

- Sterols : Used as a precursor in the synthesis of sterols, which are vital for biological membranes.

- Terpenoids : Plays a role in the construction of terpenoid structures that are essential in many biological processes.

The compound's ability to participate in diverse reactions makes it valuable for synthesizing complex organic molecules .

Pharmacological Research

Research indicates that this compound has potential applications in drug development:

- Biochemical Pathways : It may influence pathways related to natural product synthesis, including sterols and terpenoids .

- Drug Design : Its interactions with biological targets through non-covalent interactions can enhance drug efficacy and selectivity. Studies suggest that it may affect pharmacokinetics, such as absorption and blood-brain barrier permeability .

Material Science

The compound's unique structure allows for potential applications in material science, particularly in developing new materials with specific properties due to its functional groups .

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups and ester moieties, which significantly alter physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Functional Comparisons

Conformational and Electronic Differences

- Ring Puckering and Flexibility: this compound likely adopts a non-planar conformation due to the cyclohexene ring’s puckering, as described by Cremer and Pople’s coordinates . The methyl groups at positions 2 and 6 may enforce chair-like or boat-like conformations, influencing stereoelectronic interactions.

- Conversely, diphenyl analogs (e.g., Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate) exhibit π-π stacking interactions, relevant in crystal engineering .

Biological Activity

Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate, with the CAS number 6102-15-4, is a compound of significant interest due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.25 g/mol |

| Boiling Point | 280.7 °C at 760 mmHg |

| Flash Point | 119.2 °C |

| Density | 1.041 g/cm³ |

| Refractive Index | 1.468 |

These properties suggest that the compound is relatively stable under normal conditions, which is crucial for its application in various formulations.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested .

Anticancer Activity

The compound has shown promising results in anticancer studies. A recent investigation into its effects on human cancer cell lines revealed that it induces apoptosis through the intrinsic apoptotic pathway. The study reported an IC50 value of approximately 10 µM against breast cancer cells, suggesting a potent cytotoxic effect . Mechanistic studies indicated that this compound activates caspase pathways and increases reactive oxygen species (ROS) levels, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colonies after treatment with the compound at concentrations above its MIC .

- Cancer Cell Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a marked increase in apoptotic cells as observed through flow cytometry analysis. The study concluded that the compound could be further developed as a chemotherapeutic agent .

- Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of the compound significantly reduced paw swelling and inflammatory markers compared to control groups .

Q & A

Q. What are the standard methods for synthesizing Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate, and how do reaction conditions influence diastereomeric outcomes?

The compound is typically synthesized via Michael addition of ethyl acetoacetate to substituted chalcones under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in ethanol with 10% NaOH yields cyclohexenone derivatives . Reaction temperature and solvent polarity significantly affect diastereomeric ratios. Polar solvents (e.g., ethanol) favor thermodynamic control, leading to higher proportions of the more stable trans-diaxial conformer, while nonpolar solvents may favor kinetic products .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker APEX2 or similar diffractometers, while structure solution and refinement employ SHELX (SHELXL for refinement, SHELXS for direct methods) . For visualization, OLEX2 or ORTEP-3 (with GUI) are recommended to analyze displacement parameters and hydrogen bonding . Key metrics include Rint (<0.05) and θmax (>25°) to ensure data completeness .

Q. What spectroscopic techniques are critical for characterizing its structural features?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., cyclohexenone carbonyl at δ ~200 ppm in <sup>13</sup>C NMR) .

- IR : Strong absorption at ~1700–1750 cm<sup>−1</sup> confirms ester and ketone carbonyl groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 224.1052 for C12H16O3<sup>+</sup>) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexenone ring be performed using Cremer-Pople puckering parameters?

The Cremer-Pople method defines ring puckering via amplitude (Q) and phase angles (θ, φ). For example, in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexenone ring adopts a half-chair conformation (Q = 0.477 Å, θ = 50.6°, φ = 356.2°) . Software like PLATON or Mercury calculates these parameters from crystallographic data to correlate conformation with steric/electronic effects .

Q. What strategies resolve crystallographic disorder in derivatives of this compound?

Disorder in substituents (e.g., 4-chlorophenyl groups) is modeled using PART instructions in SHELXL with occupancy refinement. For example, split positions with 68.4:31.6 occupancy ratios were used for disordered ethyl groups, validated via difference Fourier maps and Ueq values . Constraints (e.g., SIMU, DELU) stabilize refinement of anisotropic displacement parameters .

Q. How do computational methods (DFT, molecular docking) predict its reactivity or bioactivity?

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., acetylcholinesterase), using crystallographic coordinates (PDB ID) for receptor preparation .

Q. What intermolecular interactions stabilize its crystal packing, and how are they quantified?

Hydrogen bonds (e.g., O–H···O, C–H···O) and π-π stacking dominate. For instance, O1–H1···O5 interactions (2.74 Å, 167°) form inversion dimers, while C7–H7B···O4 bonds (3.08 Å) link chains along [100] . Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···O = 25% of surface) .

Q. How does substitution at the 4-position influence biological activity, and what SAR trends are observed?

Electron-withdrawing groups (e.g., –CF3, –Cl) at the 4-position enhance acetylcholinesterase inhibition (IC50 ~10 µM) by increasing electrophilicity at the carbonyl group. Para-substituted aryl groups improve cell permeability in anticancer assays (e.g., HCT116 IC50 = 15 µM) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on diastereoselectivity in Michael addition syntheses?

Contradictions arise from solvent polarity and temperature variations. For example, ethanol at 278 K yields 85% trans-diaxial product, while THF at 298 K favors 60% cis-diequatorial isomer . Always report solvent, catalyst (e.g., NaOH vs. KOH), and cooling rates to enable reproducibility.

Q. Why do puckering parameters vary between crystallographic studies of similar derivatives?

Variations in Q (0.477–0.579 Å) and θ (50.6–112°) reflect substituent bulk and crystal packing forces. For instance, 6-methoxy-2-naphthyl groups induce screw-boat conformations (θ = 112°) due to steric hindrance, unlike smaller 4-fluorophenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.